molecular formula C16H17N3O2S B2869020 (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1421588-78-4

(E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2869020
CAS RN: 1421588-78-4
M. Wt: 315.39
InChI Key: SGMUSJIVSADQLI-ONEGZZNKSA-N
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Description

(E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as PZ-2891, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. PZ-2891 is a selective inhibitor of the protein tyrosine phosphatase SHP2, which is a critical component of various signaling pathways that regulate cell growth, differentiation, and survival.

Scientific Research Applications

Synthesis and Bioactivity

(E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one and its derivatives are involved in diverse scientific research applications, particularly in the synthesis of biologically active compounds. For instance, Shehab et al. (2018) synthesized derivatives of this compound that demonstrated potent anti-inflammatory and antioxidant activities both in vitro and in vivo. These compounds showed promising activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation, highlighting their potential therapeutic applications (Shehab, Abdellattif, & Mouneir, 2018).

Antimicrobial Activity

Another aspect of research includes exploring antimicrobial properties. For instance, Okasha et al. (2022) synthesized a pyran derivative from a similar compound and evaluated its antibacterial and antifungal functionality. This derivative exhibited favorable antimicrobial activities, resembling the effectiveness of reference antimicrobial agents (Okasha, Fouda, Bajaber, et al., 2022).

Pharmacological Characterization

In the field of pharmacology, compounds like (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one are used as key intermediates in the synthesis of pharmacologically active derivatives. Möller et al. (2017) demonstrated the synthesis of high-affinity dopamine receptor partial agonists using derivatives of this compound. These agonists favored activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating their potential as novel therapeutics (Möller, Banerjee, Uzuneser, et al., 2017).

Anti-inflammatory and Anticancer Activities

Bilavendran et al. (2019) synthesized pyrazolo-pyridine analogs using (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one derivatives and assessed their inflammation regulation properties. These compounds showed promising in silico binding affinity and in vitro COX-2 inhibition, suggesting their potential as future anti-inflammatory drugs (Bilavendran, Manikandan, Thangarasu, & Sivakumar, 2019). Inceler et al. (2013) also synthesized novel thiophene-containing 1,3-diarylpyrazole derivatives from a similar compound, which exhibited significant anticancer activities against various human cancer cell lines (Inceler, Yılmaz, & Baytas, 2013).

properties

IUPAC Name

(E)-1-(4-pyrazin-2-yloxypiperidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-16(4-3-14-2-1-11-22-14)19-9-5-13(6-10-19)21-15-12-17-7-8-18-15/h1-4,7-8,11-13H,5-6,9-10H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMUSJIVSADQLI-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

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